molecular formula C14H20N2O5 B5755853 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide

Cat. No. B5755853
M. Wt: 296.32 g/mol
InChI Key: JCYSXGLJLDCUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide, also known as DMNB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMNB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide is not fully understood, but it is believed to interact with sigma-1 receptors in the brain. Sigma-1 receptors are a type of protein that are involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been shown to bind to sigma-1 receptors with high affinity and to modulate their activity.
Biochemical and Physiological Effects:
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of calcium signaling, and the inhibition of cell proliferation. In vitro studies have shown that 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has several advantages as a research tool, including its high affinity for sigma-1 receptors, its fluorescent properties, and its ability to modulate cellular processes. However, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide and its effects on cellular processes.

Synthesis Methods

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been synthesized using various methods, including the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization. Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutylamine and thionyl chloride, followed by purification using column chromatography.

Scientific Research Applications

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been used as a fluorescent probe to study the distribution and function of sigma-1 receptors in the brain. In pharmacology, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been investigated for its potential as a drug target for the treatment of various diseases, including cancer and Alzheimer's disease. In toxicology, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been used as a model compound to study the metabolism and toxicity of benzamide derivatives.

properties

IUPAC Name

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-9(2)5-6-15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYSXGLJLDCUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide

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